molecular formula C11H10N2O5 B4769599 (E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid

(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid

Cat. No.: B4769599
M. Wt: 250.21 g/mol
InChI Key: JUJOILVOYUHPOL-AATRIKPKSA-N
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Description

(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid is a synthetic hydrazone derivative of interest in medicinal chemistry and antifungal research. This compound features a 4-oxo-2-butenoic acid moiety, also known as a diketo acid (DKA) scaffold, which is known to act as a potent pharmacophore by coordinating metal ions in enzyme active sites . The 4-hydroxybenzoyl hydrazine component places this molecule within a class of hydrazide-hydrazones that have demonstrated significant potential as inhibitors of fungal laccases, enzymes produced by phytopathogens like Botrytis cinerea and Sclerotinia sclerotiorum . Researchers can investigate its application in developing new plant protection agents. The compound is presented for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-4-[2-(4-hydroxybenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-8-3-1-7(2-4-8)11(18)13-12-9(15)5-6-10(16)17/h1-6,14H,(H,12,15)(H,13,18)(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJOILVOYUHPOL-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid typically involves the reaction of 4-hydroxybenzoyl hydrazine with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid derivatives with additional carbonyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxybenzoyl group can interact with metal ions, affecting their biological availability and activity. The butenoic acid moiety can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of aroylacrylic acids and hydrazino-oxo-butenoic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Biological Activities Reference
(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid 4-Hydroxybenzoyl hydrazine, (E)-configured α,β-unsaturated ketone Potential enzyme inhibition, anticancer (hypothesized)
(2E)-4-[(4-Hydroxyphenyl)amino]-4-oxo-2-butenoic acid 4-Hydroxyphenyl amino group instead of hydrazine linker Antioxidant, anti-inflammatory
(E)-4-(4-Iodoanilino)-4-oxo-2-butenoic acid Iodinated aniline group, no hydrazine Enhanced halogen bonding, potential radiopharmaceutical applications
3-(4-Methoxybenzoyl)acrylic acid Methoxybenzoyl group, no hydrazine Antioxidant, anti-inflammatory
(E)-4-(2,4-Diisopropylphenyl)-4-oxo-2-butenoic acid phenylamide Bulky aryl substituents, amide linkage Antiproliferative activity (IC₅₀ = 2.1 µM in HeLa cells)

Chemical Reactivity

  • The α,β-unsaturated ketone in the target compound undergoes Michael addition reactions, similar to other aroylacrylic acids. However, the hydrazine linker increases nucleophilicity, enabling unique reactivity in forming Schiff bases or coordinating metal ions .
  • Iodinated analogs (e.g., (E)-4-(4-iodoanilino)-4-oxo-2-butenoic acid) exhibit distinct reactivity in cross-coupling reactions, useful in radiopharmaceutical synthesis .

Pharmacokinetic Considerations

  • The 4-hydroxy group enhances water solubility compared to methoxy or alkyl-substituted analogs (e.g., 4-(2,4-diisopropylphenyl) derivatives), which may improve bioavailability .

Biological Activity

(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid (CAS No. 296265-27-5) is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and relevant data regarding its biological properties.

The compound has a molecular formula of C11H10N2O5 and a molecular weight of 246.21 g/mol. Its structure includes a hydrazine moiety linked to a 4-hydroxybenzoyl group, which is crucial for its biological activity.

Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanism primarily involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation.

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Activity :
    • In vitro studies show that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics such as penicillin.

Case Study 2: Anticancer Properties

In a controlled experiment, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability, with an IC50 value of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with the compound.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerHeLa (cervical cancer)IC50 = 30 µM

Q & A

Q. What are the common synthetic routes for synthesizing (E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid and its derivatives?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of 4-hydroxybenzoyl hydrazine with a β-keto acid derivative (e.g., 4-oxo-2-butenoic acid) under acidic or basic conditions.
  • Step 2 : Purification via recrystallization or column chromatography. Derivatives are prepared by substituting the hydrazine moiety with other aryl/alkyl amines. For example, coupling with 3,5-dimethoxyaniline yields analogs with modified antiproliferative activity .
  • Key parameters : Reaction temperature (60–100°C), solvent choice (e.g., ethanol, acetic acid), and stoichiometric ratios (1:1.2 hydrazine:acid) .

Q. Which spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Confirms the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated carbonyl protons) and assigns aromatic/amide protons .
  • ESI-HRMS : Validates molecular weight (±0.001 Da accuracy) and detects isotopic patterns for halogenated derivatives .
  • HPLC : Assesses purity (>99.5% in most cases) with retention times between 5–8 minutes using C18 columns and UV detection (λ = 254 nm) .

Q. How is the cytotoxicity of this compound assessed in vitro?

  • Cell lines : Human cancer cell lines (e.g., MCF-7, HeLa) cultured in RPMI-1640 medium with 10% FBS .
  • Protocol : Cells are seeded in 96-well plates, treated with compound concentrations (1–100 μM), and incubated for 48–72 hours. Viability is measured via MTT assay, with IC50 values calculated using nonlinear regression .
  • Controls : Untreated cells and reference drugs (e.g., cisplatin) for baseline comparison .

Advanced Questions

Q. How can researchers resolve contradictions in NMR spectral data during structural characterization?

  • Problem : Overlapping signals (e.g., aromatic protons in poly-substituted derivatives).
  • Solutions :
  • Use 2D NMR (COSY, HSQC) to assign coupled protons and carbons unambiguously .
  • Compare experimental data with DFT-calculated chemical shifts for validation .
  • Employ variable-temperature NMR to reduce signal broadening caused by dynamic effects .

Q. What strategies optimize the synthesis yield of derivatives with bulky aryl groups?

  • Steric hindrance mitigation :
  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% .
  • Introduce protecting groups (e.g., tert-butyl) on the hydrazine moiety to prevent side reactions .
  • Optimize solvent polarity: Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
    • Catalysis : Lewis acids (e.g., ZnCl2) can accelerate imine formation in low yields (32–63%) .

Q. How to design structure-activity relationship (SAR) studies for antiproliferative effects?

  • Variable substituents : Synthesize analogs with modified aryl (e.g., 4-methoxy, 2,4-diisopropyl) and hydrazide groups to assess steric/electronic effects .
  • Biological endpoints :
  • Measure apoptosis induction via flow cytometry (Annexin V/PI staining).
  • Evaluate enzyme inhibition (e.g., topoisomerase II) using gel electrophoresis .
    • Computational modeling : Perform docking studies with target proteins (e.g., EGFR, tubulin) to predict binding modes and guide synthetic modifications .

Q. What experimental controls are critical when analyzing discrepancies in cytotoxicity data across studies?

  • Batch variability : Use the same compound batch for replicate experiments to exclude purity inconsistencies .
  • Cell line authentication : STR profiling to confirm genetic stability .
  • Assay normalization : Include internal standards (e.g., resazurin) in MTT assays to correct for plate-to-plate variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-[2-(4-Hydroxybenzoyl)hydrazino]-4-oxo-2-butenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.